molecular formula C15H14N2O2S2 B2552435 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-10-5

3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2552435
CAS No.: 896686-10-5
M. Wt: 318.41
InChI Key: LMBDQNRGSDVYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazine 1,1-dioxides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, including cardiovascular and hypertensive effects .

Mechanism of Action

Target of Action

The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to have several targets. It is well known for its cardiovascular and hypertensive effects . It acts as an ATP-sensitive potassium channel opener . This compound also inhibits the release of insulin . Furthermore, it inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Mode of Action

The interaction of this compound with its targets leads to several changes. As an ATP-sensitive potassium channel opener, it influences the potassium ion flow across the cell membrane . By inhibiting the release of insulin, it affects glucose metabolism . Its inhibitory action on enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase disrupts their respective biochemical pathways .

Biochemical Pathways

The compound this compound affects several biochemical pathways. Its action as an ATP-sensitive potassium channel opener influences the potassium ion flow across the cell membrane, affecting cellular excitability . Its inhibitory effect on insulin release impacts glucose metabolism . Furthermore, by inhibiting enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase, it disrupts purine metabolism, viral replication, and the polyol pathway, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its multiple targets. It can affect cellular excitability through its action on ATP-sensitive potassium channels . It can also influence glucose metabolism by inhibiting insulin release . Additionally, it can disrupt various biochemical pathways by inhibiting specific enzymes .

Chemical Reactions Analysis

3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBDQNRGSDVYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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